

Preparation and Characterization of Ethyl Dimethyldithiocarbamate Reference Standards

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Compound of Interest

Compound Name: Carbamic acid, dimethyldithio-, ethyl ester

CAS No.: 617-38-9

Cat. No.: B13805731

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Introduction and Rationale

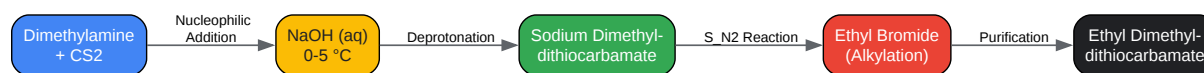
Dithiocarbamates are a highly versatile class of organosulfur compounds utilized globally as agricultural fungicides, vulcanization accelerators in rubber manufacturing, and synthetic intermediates[1]. Recently, advanced toxicological profiling has identified novel dithiocarbamate derivatives—such as 2-cyanoethyl dimethyldithiocarbamate (CEDMC)—as emerging contact allergens in accelerator-free protective gloves[2].

This discovery underscores the critical need for high-purity aliphatic dithiocarbamate reference standards to calibrate analytical instruments (e.g., LC-MS/MS) and validate cross-sensitization assays[2]. Ethyl dimethyldithiocarbamate (CAS 617-38-9) serves as a fundamental baseline standard for these analytical and toxicological evaluations[3]. The following protocol details a highly atom-economical, self-validating methodology for synthesizing and purifying this standard.

Mechanistic Causality

The synthesis of dithiocarbamate esters relies on a two-step nucleophilic addition-substitution sequence[1].

- Dithiocarboxylation: Dimethylamine acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide (CS_2). This step is thermodynamically driven by the presence of a strong base (NaOH), which deprotonates the transient dithiocarbamic acid intermediate to form a stable, water-soluble sodium dimethyldithiocarbamate salt[1].
- Alkylation (): The dithiocarbamate anion is a potent, soft nucleophile due to its highly polarizable sulfur atoms. The addition of an alkylating agent (ethyl bromide) initiates a bimolecular nucleophilic substitution (). The sulfur atom selectively attacks the electrophilic -carbon of the ethyl bromide, displacing the bromide ion and yielding the target ester[1].



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Figure 1. Synthetic workflow for ethyl dimethyldithiocarbamate reference standard preparation.

Experimental Protocol

Reagents and Materials

- Dimethylamine (40% aqueous solution)
- Carbon disulfide (CS_2), reagent grade
- Sodium hydroxide (NaOH), pellets
- Ethyl bromide ($\text{CH}_3\text{CH}_2\text{Br}$), >99%
- Solvents: Absolute ethanol, ethyl acetate, hexane, brine
- Anhydrous sodium sulfate (Na_2SO_4)

Step 1: Dithiocarboxylation (Formation of the Salt)

- In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and internal thermometer, dissolve 4.0 g (0.10 mol) of NaOH in 50 mL of deionized water.
- Add 11.3 mL of a 40% aqueous dimethylamine solution (~0.10 mol) to the basic mixture.
- Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.
- Charge the dropping funnel with 6.6 mL (0.11 mol, 1.1 eq) of carbon disulfide.
- Critical Step: Add the CS₂ dropwise over 30–45 minutes. Causality: CS₂ is highly volatile (b.p. 46 °C) and the nucleophilic addition is strongly exothermic. Strict thermal control (≤ 5 °C) prevents reagent boil-off and suppresses the formation of symmetric thiourea impurities[1].
- Remove the ice bath and stir the resulting pale-yellow solution at room temperature for 2 hours to ensure quantitative conversion to sodium dimethyldithiocarbamate.

Step 2: Alkylation

- Re-cool the reaction vessel to 0–5 °C. Add 30 mL of absolute ethanol to the mixture. Causality: Ethanol acts as a phase-transfer co-solvent, bridging the aqueous dithiocarbamate salt and the hydrophobic alkyl halide to accelerate the bimolecular reaction[1].
- Slowly add 7.5 mL (0.10 mol) of ethyl bromide dropwise.
- Allow the reaction to warm to ambient temperature and stir vigorously for 5 hours. The soft sulfur nucleophile selectively attacks the electrophilic -carbon of ethyl bromide, precipitating sodium bromide as a byproduct[1].
- Monitor reaction completion via TLC (Silica gel, Hexane:Ethyl Acetate 4:1, UV/Iodine visualization).

Step 3: Isolation and Purification

- Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 × 50 mL).
- Wash the combined organic phases sequentially with distilled water (50 mL) and saturated aqueous NaCl (brine, 50 mL) to remove residual ethanol and inorganic salts.
- Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (rotary evaporation at 35 °C).
- Purify the crude product via fractional vacuum distillation to isolate the ethyl dimethyldithiocarbamate as a clear, pale-yellow liquid[3].

Analytical Characterization

To validate the synthesized compound as a reference standard, rigorous analytical characterization must be performed. The expected analytical signatures are summarized below.

Parameter	Expected Value / Analytical Signature
Chemical Name	Ethyl dimethyldithiocarbamate
CAS Registry Number	617-38-9[3]
Molecular Formula	C ₅ H ₁₁ NS ₂ [3]
Molecular Weight	149.28 g/mol [3]
Physical State	Clear, pale-yellow liquid
¹ H NMR (CDCl ₃ , 200 MHz)	1.35 (t, 3H, -CH ₂ CH ₃), 3.35 (q, 2H, -CH ₂ CH ₃), 3.37 (s, 3H, N-CH ₃), 3.54 (s, 3H, N-CH ₃)[4]
¹³ C NMR (CDCl ₃ , 50 MHz)	12.5 (-CH ₂ CH ₃), 31.2 (-CH ₂ CH ₃), 41.5 (N-CH ₃), 45.2 (N-CH ₃), 196.8 (C=S)
MS (EI, 70 eV)	m/z 149 [M] ⁺ , 120[M-C ₂ H ₅] ⁺ , 88 [M-S ₂ C ₂ H ₅] ⁺

Expert Insight on NMR Data: The presence of two distinct N-CH₃ singlets in the ¹H NMR spectrum (at ~3.37 and 3.54 ppm) is a direct result of restricted rotation around the thiamide C-N bond. This bond exhibits significant double-bond character due to the resonance delocalization of the nitrogen lone pair into the highly polarizable thiocarbonyl group[4]. Observing this restricted rotation is a primary self-validating indicator of a successfully formed dithiocarbamate ester.

References

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